3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorobenzenesulfonyl and fluorophenylmethyl groups, along with methoxy groups at positions 6 and 7.
Mechanism of Action
Quinolones
The quinolone part of the molecule is a type of heterocyclic compound that is often found in pharmaceuticals, including antibiotics like ciprofloxacin and levofloxacin. Quinolones generally work by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for DNA replication, transcription, repair, and recombination .
Sulfonyl group
The sulfonyl group (SO2) in the molecule is a common feature in several drugs, including some diuretics and antidiabetic medications. It’s known to contribute to the binding affinity of drugs to their targets .
Fluorophenyl group
The presence of a fluorine atom on the phenyl ring can enhance the molecule’s ability to penetrate biological membranes, potentially improving its bioavailability .
Chlorophenyl group
The chlorophenyl group is a common feature in many pharmaceuticals and can influence the potency, spectrum of activity, and pharmacokinetic properties of the compound .
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the sulfonyl group: The chlorobenzenesulfonyl chloride can be introduced through a sulfonylation reaction, where the sulfonyl chloride reacts with the quinoline derivative in the presence of a base.
Addition of the fluorophenylmethyl group: This step can involve a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or halogenated positions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds within the compound, forming simpler derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may serve as a probe or inhibitor in biochemical assays, helping to study enzyme functions and interactions.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with various substituents. For example:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent used in the treatment of heart conditions.
Camptothecin: A natural product with anticancer properties, featuring a quinoline-like structure.
Compared to these compounds, 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-7-17(26)8-4-15)14-23(24(19)28)33(29,30)18-9-5-16(25)6-10-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRCBSAHUSXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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